
3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene is an organic compound with the molecular formula C20H36S and a molecular weight of 308.565 g/mol . It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by a long alkyl chain with multiple methyl groups, making it a unique and interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene typically involves the alkylation of a thiophene ring with a suitable alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiophene ring, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions
3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
科学研究应用
3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability .
相似化合物的比较
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2-Methylthiophene: A methyl-substituted derivative with different properties.
3,4-Dimethylthiophene: Another methyl-substituted thiophene with unique characteristics.
Uniqueness
3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene is unique due to its long alkyl chain with multiple methyl groups, which imparts distinct physical and chemical properties. This structural feature makes it suitable for specialized applications in various fields .
属性
CAS 编号 |
102037-88-7 |
|---|---|
分子式 |
C20H36S |
分子量 |
308.6 g/mol |
IUPAC 名称 |
3-methyl-2-(3,7,11-trimethyldodecyl)thiophene |
InChI |
InChI=1S/C20H36S/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-19(5)14-15-21-20/h14-18H,6-13H2,1-5H3 |
InChI 键 |
GQSRQFZJEZGNKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)CCC(C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


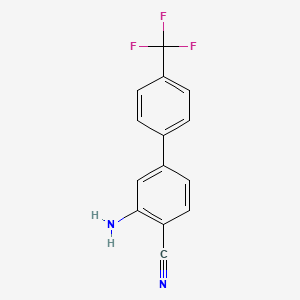
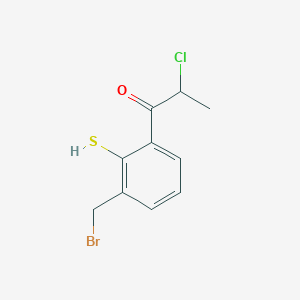
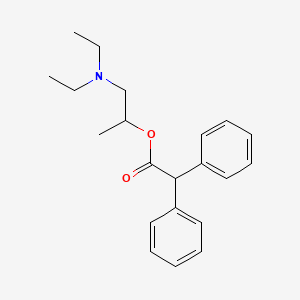
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
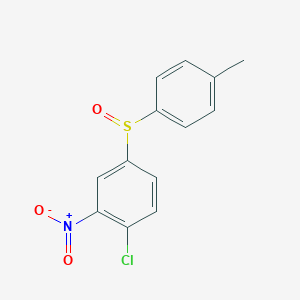

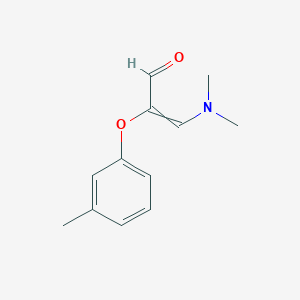
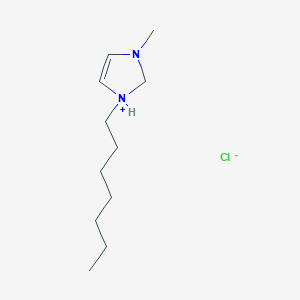
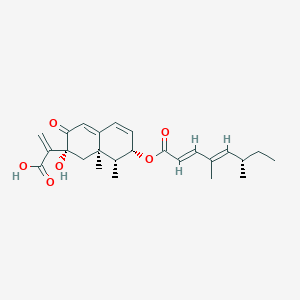
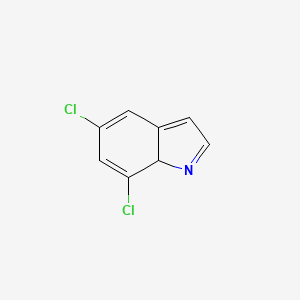
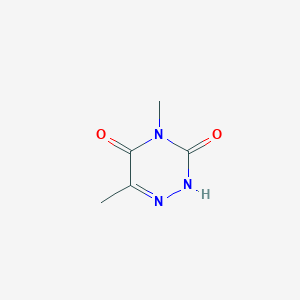
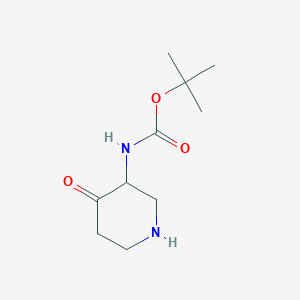
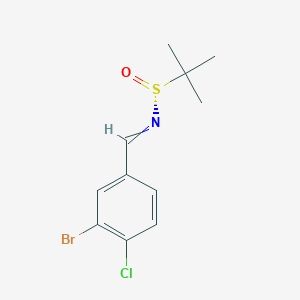
![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
